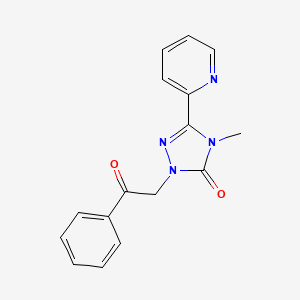

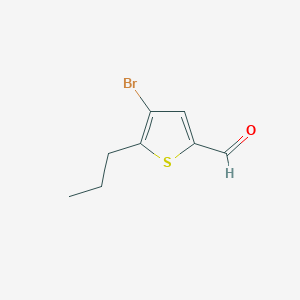

4-Bromo-5-propylthiophene-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Bromo-5-propylthiophene-2-carbaldehyde” (CAS# 938006-81-6) is a useful research chemical . It has a molecular weight of 233.13 and a molecular formula of C8H9BrOS . The IUPAC name for this compound is 4-bromo-5-propylthiophene-2-carbaldehyde .

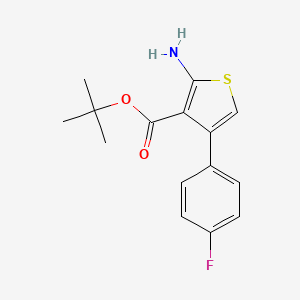

Molecular Structure Analysis

The molecular structure of “4-Bromo-5-propylthiophene-2-carbaldehyde” can be represented by the canonical SMILES string: CCCC1=C(C=C(S1)C=O)Br . The InChI string for this compound is InChI=1S/C8H9BrOS/c1-2-3-8-7(9)4-6(5-10)11-8/h4-5H,2-3H2,1H3 .

Physical And Chemical Properties Analysis

The compound has a boiling point of 294.2±40.0 ℃ at 760 mmHg and a density of 1.493±0.06 g/cm3 . It has a topological polar surface area of 45.3 .

Applications De Recherche Scientifique

Synthesis and Biological Applications

A study by Ali et al. (2013) highlights the design and synthesis of various novel arylthiophene-2-carbaldehyde compounds, including derivatives similar to 4-Bromo-5-propylthiophene-2-carbaldehyde, via Suzuki-Miyaura cross-coupling reactions. These compounds were evaluated for antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities, demonstrating significant biological activities. Specifically, certain derivatives exhibited outstanding antibacterial and urease inhibition activities, suggesting their potential in developing new antimicrobial and urease inhibitory agents (Ali et al., 2013).

Asymmetric Synthesis and Catalysis

Research by Brandau et al. (2006) introduced an organocatalytic approach for creating optically active, highly functionalized tetrahydrothiophenes. This method could be leveraged for synthesizing derivatives of 4-Bromo-5-propylthiophene-2-carbaldehyde, emphasizing the versatility of thiophene derivatives in asymmetric synthesis and the potential application in biochemistry and pharmaceutical science (Brandau, Maerten, & Jørgensen, 2006).

Material Science Applications

Xu and Yu (2011) discussed the preparation of novel fluorescent aryl-substituted thiophene derivatives from 4-Bromothiophene-2-carbaldehyde. These compounds were found to be promising for organic light-emitting diode (OLED) materials, indicating the role of thiophene derivatives in the development of advanced functional materials for electronics and photonics (Xu & Yu, 2011).

Advanced Organic Synthesis

Antonioletti et al. (1986) described the photochemical synthesis of phenyl-2-thienyl derivatives from 5-bromo- and 5-iodo-thiophene-2-carbaldehyde, showcasing the chemical versatility of thiophene derivatives in synthesizing complex organic molecules. This study underscores the potential of 4-Bromo-5-propylthiophene-2-carbaldehyde in facilitating novel organic transformations and the synthesis of structurally diverse compounds (Antonioletti et al., 1986).

Mécanisme D'action

Target of Action

The exact targets of “4-Bromo-5-propylthiophene-2-carbaldehyde” are currently unknown. Aldehyde groups in other compounds are known to react with various biological molecules, including proteins and dna, which could potentially influence cellular functions .

Pharmacokinetics

The compound’s molecular weight (23313 g/mol ) is within the range that is generally favorable for oral bioavailability in drug design.

Propriétés

IUPAC Name |

4-bromo-5-propylthiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c1-2-3-8-7(9)4-6(5-10)11-8/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPKRYDGRCPACY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C(S1)C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene](/img/structure/B2940591.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2940600.png)

![2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2940601.png)

![N-(4-acetamidophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2940605.png)

![ethyl 2-[2-[[4-(4-ethoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2940611.png)

![(5-Methylpyrazin-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2940612.png)